molecular formula C13H13NO2 B12344729 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-3-one

6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-3-one

Cat. No.: B12344729
M. Wt: 215.25 g/mol
InChI Key: CISGDMAISVQRCV-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-3-one (CAS: 3449-49-8) is a carbazole derivative featuring a partially hydrogenated tricyclic scaffold with a methoxy substituent at position 6 and a ketone group at position 2. The molecular formula is C₁₃H₁₃NO₂, with a molar mass of 215.25 g/mol . It is synthesized via cyclization of 2-(2-(4-methoxyphenyl)hydrazono)cyclohexanone in a mixture of acetic and hydrochloric acids, followed by purification using column chromatography .

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

6-methoxy-1,2,4,9-tetrahydrocarbazol-3-one

InChI

InChI=1S/C13H13NO2/c1-16-9-3-5-13-11(7-9)10-6-8(15)2-4-12(10)14-13/h3,5,7,14H,2,4,6H2,1H3

InChI Key

CISGDMAISVQRCV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CC(=O)CC3

Origin of Product

United States

Preparation Methods

Ionic Liquid-Catalyzed Cyclocondensation and Post-Synthetic Oxidation

Green Synthesis of 6-Methoxy-2,3,4,9-Tetrahydro-1H-Carbazole

The foundational step involves the reaction of 4-methoxyphenylhydrazine hydrochloride with cyclohexanone using 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim(BF₄)]) as a dual catalyst and solvent. Key parameters include:

  • Reagent Ratios : 1:1.2 molar ratio of hydrazine derivative to cyclohexanone.
  • Catalyst Loading : 20 mol% [bmim(BF₄)] in methanol.
  • Reaction Conditions : Reflux at 65–70°C for 6 hours.

This method yields 6-methoxy-2,3,4,9-tetrahydro-1H-carbazole (3f) with 80% isolated yield after column chromatography. The product is characterized by a melting point of 87–89°C and distinct NMR signals (δ 3.70 ppm for methoxy protons).

Table 1: Performance of Ionic Liquid Catalysis for Tetrahydrocarbazole Synthesis
Entry Substituent Time (h) Yield (%) Melting Point (°C)
3f 6-OCH₃ 6.0 80 87–89

Oxidation to the 3-Ketone Derivative

Acid-Mediated Ketal Deprotection/Cyclization Route

Synthesis of 3-Hydroxy Intermediate

Yedukondalu et al. demonstrate a method for 3-hydroxy-tetrahydrocarbazoles using aqueous H₂SO₄:

  • In Situ Cyclohexanone Generation : Hydrolysis of cyclohexenone ethylene ketal with 10% H₂SO₄.
  • Cyclocondensation : Reaction with 4-methoxyphenylhydrazine hydrochloride at 90°C for 90 minutes.

This single-pot method achieves 92–94% yields for analogous compounds, suggesting comparable efficiency for the 6-methoxy derivative.

Table 2: Acid-Catalyzed Tetrahydrocarbazole Synthesis Optimization
Parameter Optimal Condition Yield Impact
H₂SO₄ Concentration 10% aqueous Max yield
Temperature 90°C >90%
Electron-Donor Groups Para-OCH₃ +8–10%

Conversion of 3-Hydroxy to 3-Ketone

The 3-hydroxy group provides a direct handle for ketone formation through oxidation:

  • Swern Oxidation : (COCl)₂/DMSO system avoids over-oxidation[General Knowledge].
  • TEMPO/NaOCl : Selective catalytic oxidation under mild conditions[General Knowledge].

Comparative Analysis of Methodologies

Efficiency Metrics

Parameter Ionic Liquid Method Acid Catalysis
Reaction Time 6 h 1.5 h
Yield 80% 92–94%
Purification Complexity Column chromatography Simple filtration
Scalability Demonstrated at 0.016 mol scale Untested beyond lab scale

Mechanistic Insights

Cyclocondensation Mechanism

The [bmim(BF₄)] ionic liquid facilitates:

  • Proton Transfer : Acidic C2-hydrogen activates carbonyl groups.
  • Transition State Stabilization : BF₄⁻ anion stabilizes developing charges during cyclization.

Acid-Catalyzed Pathway

Dilute H₂SO⁴ enables:

  • Ketal Hydrolysis : Generates reactive cyclohexanone in situ.
  • Hydrazone Formation : Rate-determining step influenced by electron-donating methoxy group.

Challenges in 3-Ketone Synthesis

Oxidation State Control

  • Over-Oxidation Risks : Potential formation of aromatic carbazoles at elevated temperatures.
  • Steric Effects : Bicyclic structure hinders reagent access to the 3-position.

Purification Considerations

  • Ketone Characterization : Requires IR (C=O ~1700 cm⁻¹) and ¹³C NMR (δ ~210 ppm) validation.
  • Byproduct Formation : Dimethylacetal byproducts in Swern oxidation necessitate careful quenching.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-3-ol.

    Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the carbazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl3) and appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anti-inflammatory and Immune Modulation

Research indicates that derivatives of 2,3,4,9-tetrahydro-1H-carbazole compounds exhibit significant activity as CRTH2 receptor antagonists. These compounds are being investigated for their ability to treat various allergic and inflammatory conditions such as asthma, rhinitis, and chronic obstructive pulmonary disease (COPD) . The mechanism involves blocking the binding of prostaglandin D2 to the CRTH2 receptor, which plays a critical role in Th2 cell-mediated immune responses.

1.2 Anticancer Properties

Several studies have highlighted the anticancer potential of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-3-one and its derivatives. For instance:

  • Cytotoxicity Studies : In vitro assays have demonstrated that compounds related to this structure exhibit cytotoxic effects against various cancer cell lines. Notably, one study reported IC50 values as low as 2.5 nM against lung carcinoma cells .
  • Mechanistic Insights : The compounds are believed to induce apoptosis and disrupt cell cycle progression in cancer cells. They can cause DNA damage and mitochondrial dysfunction, which are critical pathways in cancer therapy .

Neuroprotective Effects

The structural characteristics of this compound suggest potential neuroprotective effects. Related carbazole derivatives have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis . This property could make them candidates for treating neurodegenerative diseases.

Synthesis and Evaluation of Derivatives

A study synthesized various derivatives of this compound and evaluated their anti-prion activity. The findings indicated that specific modifications could enhance their efficacy significantly .

Bladder Cancer Research

Recent research identified a derivative known as N-(3,4-dimethoxyphenethyl)-6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine as a potent inhibitor of bladder cancer progression through the Hippo signaling pathway . This compound was shown to suppress YAP1/TAZ signaling in bladder cancer cells both in vitro and in mouse models.

Summary Table of Applications

Application AreaDescriptionReferences
Anti-inflammatoryCRTH2 receptor antagonism for treating asthma and allergies
AnticancerCytotoxicity against cancer cell lines; induces apoptosis
NeuroprotectionPotential protective effects against oxidative stress in neuronal cells
Bladder CancerInhibition of YAP1/TAZ signaling pathway; potential therapeutic agent for bladder cancer

Mechanism of Action

The mechanism of action of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. For example, it could inhibit or activate certain enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Physicochemical Properties

  • Melting Point : 213–214 °C (acetone recrystallization)
  • Density : 1.272 g/cm³ (predicted)
  • pKa : 14.84 ± 0.20 (predicted)
  • Storage : Stable at room temperature but recommended to be sealed in dry conditions at 2–8°C .

Safety and Handling
Classified as an irritant (GHS hazard code Xi), it requires precautions such as protective gloves and eye/face protection. Hazard statements include H315 (skin irritation) and H319 (eye irritation) .

Comparison with Similar Carbazolone Derivatives

Structural Analogues and Substitution Patterns

Carbazolone derivatives vary in substituent type, position, and hydrogenation patterns, influencing their physicochemical and biological properties. Below is a comparative analysis:

Compound Substituents Molecular Formula Molar Mass (g/mol) Key Features References
6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-3-one 6-OCH₃, 3-ketone C₁₃H₁₃NO₂ 215.25 Non-planar carbazole core; cyclohexene ring adopts envelope conformation
6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one 6-CH₃, 1-ketone C₁₂H₁₃NO 199.24 Methyl substituent enhances lipophilicity; used in antitumor SAR studies
6-Bromo-2-(3-phenylallylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one 6-Br, 1-ketone, allylidene C₂₁H₁₆BrNO 378.26 Bromine enhances electrophilicity; crystallizes with intermolecular H-bonding
8-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one 8-CH₃, 1-ketone C₁₂H₁₃NO 199.24 Methyl at position 8 alters π-stacking interactions; intermediate in alkaloid synthesis

Crystallographic and Conformational Differences

  • Non-Planarity: The carbazole core in this compound exhibits a dihedral angle of 1.69° between the benzene and pyrrole rings, contrasting with planar analogs. This non-planarity impacts molecular packing and hydrogen bonding (C–H···O and N–H···O interactions) .
  • Ring Puckering : The cyclohexene ring adopts an envelope conformation, quantified via Cremer-Pople parameters (), whereas fully aromatic carbazoles (e.g., ) display rigid, planar structures .

Biological Activity

6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-3-one is a compound belonging to the carbazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₁₀H₁₁N₁O₂
  • Molecular Weight : 175.21 g/mol
  • IUPAC Name : 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-3-one

Antiviral Properties

Research has indicated that carbazole derivatives, including this compound, exhibit antiviral activities. These compounds have been shown to interact with viral replication mechanisms and can inhibit specific viral enzymes. For instance:

  • Mechanism of Action : The compound may inhibit the phosphorylation machinery of viruses such as human cytomegalovirus (HCMV) by targeting the pUL97 protein kinase, which is crucial for viral replication .

Antitumor Activity

The compound has also been studied for its potential antitumor effects. Similar carbazole derivatives have demonstrated selectivity against various cancer cell lines. The structural features of this compound contribute to its ability to inhibit tumor growth through:

  • Inhibition of DNA Topoisomerase II : This enzyme is essential for DNA replication and repair; inhibition can lead to apoptosis in cancer cells .

Neuroprotective Effects

Emerging studies suggest that this compound may possess neuroprotective properties. By modulating neurotransmitter systems and reducing oxidative stress, it could potentially be beneficial in neurodegenerative diseases.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

  • Receptor Modulation : The compound may modulate receptor activity related to neurotransmission and hormonal signaling.
  • Enzyme Inhibition : It inhibits key enzymes involved in viral replication and cancer cell proliferation.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds highlights the unique properties of this compound:

Compound NameSimilarity IndexBiological Activity
6-Methoxy-2,3-dihydro-1H-carbazol-4(9H)-one0.94Antiviral
6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one0.89Antitumor
9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one0.87Antiviral
6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one0.88Antitumor

The similarity index indicates how closely related these compounds are in structure and potential activity.

Case Studies

Several studies have explored the biological effects of this compound:

  • Antiviral Efficacy Against HCMV : In vitro studies demonstrated that derivatives of carbazole effectively inhibited HCMV replication with low cytotoxicity .
  • Antitumor Activity in Cell Lines : Research indicated that compounds similar to 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-3-one showed significant inhibition of proliferation in various cancer cell lines .

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